Kenganthranol B

Description

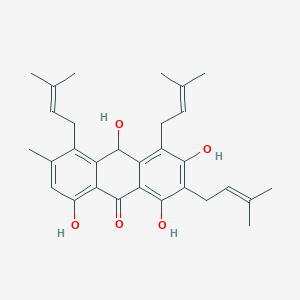

Kenganthranol B is a prenylated anthranol compound first isolated from the leaves of Psorospermum aurantiacum and the stem bark of Harungana madagascariensis . Structurally, it belongs to the anthranoid class, characterized by a fused aromatic ring system with prenyl (3-methylbut-2-enyl) substitutions. Its molecular formula is C₂₆H₃₀O₆, with a molecular weight of 438.50 g/mol .

Properties

Molecular Formula |

C30H36O5 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

1,3,8,10-tetrahydroxy-6-methyl-2,4,5-tris(3-methylbut-2-enyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C30H36O5/c1-15(2)8-11-19-18(7)14-22(31)25-23(19)29(34)24-20(12-9-16(3)4)27(32)21(13-10-17(5)6)28(33)26(24)30(25)35/h8-10,14,29,31-34H,11-13H2,1-7H3 |

InChI Key |

HAPSTBPDRQRBSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1CC=C(C)C)C(C3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)O |

Synonyms |

kenganthranol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Kenganthranol B shares a core anthranol skeleton with other prenylated anthranoids but differs in substitution patterns and ring annulation. Key structural analogs include:

Bioactivity Comparisons

Antioxidant Activity

This compound demonstrates moderate radical scavenging activity, as shown by its RSA50 value of 21.93 μg in DPPH assays, which is weaker than isogarcinol (1.01 μg) and 1,3,6-trihydroxyxanthone (4.73 μg) but superior to octacosanol and vismiaquinone (inactive) .

α-Glucosidase Inhibition

This compound exhibits significant α-glucosidase inhibitory activity, comparable to harunganin and kenganthranol A. However, newer analogs like harunganols C–F show superior potency (IC₅₀ values < 10 μM) compared to the reference drug acarbose, highlighting the impact of structural modifications (e.g., dimerization, hemiketal groups) on activity .

Antimicrobial Properties

While H. lanceolatum and P. In contrast, harunmadagascarin D and kenganthranol D exhibit strong activity against Bacillus megaterium (Gram-positive), suggesting that minor structural variations critically influence antimicrobial efficacy .

Pharmacokinetic and Toxicological Profiles

This compound is predicted to have high human intestinal absorption and blood-brain barrier permeability but may pose risks of hepatotoxicity and acute oral toxicity . In comparison, harunganin’s instability in solution limits its therapeutic utility, while isogarcinol’s larger size reduces bioavailability .

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review for Kenganthranol B, ensuring coverage of both historical and recent findings?

- Methodology :

-

Use academic databases (e.g., PubMed, SciFinder) to retrieve primary sources, focusing on peer-reviewed journals and avoiding non-peer-reviewed platforms like .

-

Apply Boolean operators (AND/OR/NOT) to refine search terms (e.g., "this compound AND bioactivity") and track citations via tools like Google Scholar Alerts .

2-谷歌学术04:48

-

Critically evaluate sources using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

-

Organize findings into thematic categories (e.g., synthesis pathways, mechanistic studies) and document gaps for future research .

Q. What experimental design principles should guide initial bioactivity assessments of this compound?

- Methodology :

- Define independent variables (e.g., dosage, solvent systems) and dependent variables (e.g., enzyme inhibition rates, cytotoxicity metrics) explicitly in the research question .

- Include controls (positive/negative) to validate assay specificity and minimize confounding factors .

- Use pilot studies to optimize parameters (e.g., incubation time, temperature) before scaling experiments .

- Document protocols in alignment with journal guidelines, ensuring reproducibility (e.g., detailed materials, equipment specifications) .

Q. How to ensure ethical compliance in preclinical studies involving this compound?

- Methodology :

- Submit research proposals to institutional review boards (IRBs) for approval, addressing risks to human/animal subjects and data privacy .

- Obtain informed consent for human-derived samples (e.g., cell lines), specifying usage scope and anonymization procedures .

- Adhere to open-access policies for raw data sharing while protecting sensitive information (e.g., patient demographics) .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodology :

- Perform meta-analyses to identify variability in experimental conditions (e.g., cell lines, assay protocols) that may explain divergent results .

- Validate findings through orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm reproducibility .

- Use hypothesis-driven frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to isolate confounding variables and refine research questions .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound studies?

- Methodology :

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values, ensuring ≥3 technical replicates per data point .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and assess significance thresholds (p < 0.05) .

- Report confidence intervals and effect sizes to contextualize clinical relevance, avoiding overreliance on p-values .

Q. How to optimize synthetic routes for this compound derivatives while minimizing byproduct formation?

- Methodology :

- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature) and identify optimal conditions .

- Characterize intermediates/purified compounds via LC-MS and NMR to confirm structural fidelity and quantify purity .

- Compare yields and scalability against green chemistry metrics (e.g., E-factor) to prioritize sustainable synthesis pathways .

Data Management and Validation

Q. How to ensure data integrity and reproducibility in this compound research?

- Methodology :

- Store raw data in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) with version control .

- Perform blinded analyses to reduce observer bias, particularly in subjective endpoints (e.g., histopathology scoring) .

- Cross-validate findings with independent datasets (e.g., public omics databases) to confirm biological relevance .

Q. What strategies mitigate publication bias in reporting negative/neutral results for this compound?

- Methodology :

- Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to commit to full data disclosure .

- Submit negative results to specialized journals (e.g., Journal of Negative Results) to balance the literature .

- Disclose funding sources and potential conflicts of interest transparently in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.